Magnesium;1-ethyl-4-methoxybenzene;chloride

Descripción

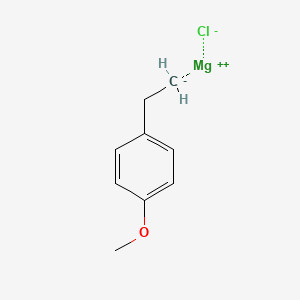

4-Methoxyphenethylmagnesium chloride is a Grignard reagent with the molecular formula C₉H₁₁ClMgO, featuring a phenethyl group (a benzene ring linked to a two-carbon chain) substituted with a methoxy (-OCH₃) group at the para position. This compound is typically prepared by reacting 4-methoxyphenethyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the introduction of methoxyphenethyl moieties into target molecules .

Propiedades

IUPAC Name |

magnesium;1-ethyl-4-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.ClH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPRYYDYOYHYLU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584274 | |

| Record name | Magnesium chloride 2-(4-methoxyphenyl)ethan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211115-05-8 | |

| Record name | Magnesium chloride 2-(4-methoxyphenyl)ethan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Grignard reagents are strong nucleophiles and can attack a variety of electrophilic carbon centers to form new carbon-carbon bonds. The reactivity of Grignard reagents is due to the polarization of the carbon-magnesium bond, which results in a partial negative charge on the carbon atom .

As for the action environment, Grignard reagents are generally sensitive to moisture and air, and are usually prepared and used under anhydrous conditions . They are typically stored at low temperatures (2-8°C) to maintain their stability .

Actividad Biológica

4-Methoxyphenethylmagnesium chloride (4-MPhMgCl) is a Grignard reagent that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

4-Methoxyphenethylmagnesium chloride is characterized by the presence of a methoxy group attached to a phenethyl moiety, which enhances its reactivity and biological activity. The compound is typically prepared as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M. Its structure can be represented as follows:

The biological activity of 4-MPhMgCl can be attributed to several mechanisms:

- Nucleophilic Addition : As a Grignard reagent, it can participate in nucleophilic addition reactions, which are crucial in the synthesis of various organic compounds, including pharmaceuticals.

- Catalytic Activity : It serves as a catalyst in several chemical reactions, facilitating the formation of carbon-carbon bonds that are essential in drug development.

- Interaction with Biological Targets : Preliminary studies suggest that 4-MPhMgCl may interact with specific enzymes and receptors, modulating various biochemical pathways.

Biological Activities

Research indicates that 4-MPhMgCl exhibits several biological activities:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Studies have indicated potential antitumor properties, particularly in inhibiting cancer cell proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antibacterial Properties

A study conducted on the antibacterial properties of 4-MPhMgCl demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antitumor Activity

In vitro studies have also explored the antitumor effects of 4-MPhMgCl on various cancer cell lines. A notable study reported that treatment with this compound led to a reduction in cell viability by approximately 50% at a concentration of 100 µM after 48 hours.

| Cancer Cell Line | Cell Viability (%) after Treatment |

|---|---|

| HeLa (Cervical Cancer) | 50 |

| MCF-7 (Breast Cancer) | 45 |

Neuroprotective Effects

Research investigating the neuroprotective effects revealed that 4-MPhMgCl could mitigate oxidative stress-induced neuronal damage in rat cortical neurons. The compound reduced reactive oxygen species (ROS) levels by up to 40%, suggesting its potential role in neuroprotection.

Comparación Con Compuestos Similares

Comparison with Similar Grignard Reagents

Structural and Electronic Effects

The reactivity and stability of Grignard reagents are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogues:

4-Methoxyphenylmagnesium Bromide (C₇H₇BrMgO)

- Structure : Methoxy group directly attached to the benzene ring bonded to magnesium.

- Reactivity : The electron-donating methoxy group activates the aromatic ring, enhancing nucleophilicity and facilitating reactions with electrophiles such as carbonyl compounds.

- Applications : Widely used in synthesizing methoxy-substituted biaryls and pharmaceuticals .

p-Tolylmagnesium Chloride (C₇H₇ClMg)

- Structure : Methyl (-CH₃) group at the para position.

- Reactivity : Less electron-donating than methoxy, leading to moderate reactivity. Commonly employed in cross-coupling reactions (e.g., Kumada coupling) .

- Solubility : Typically supplied as a 2M solution in THF, reflecting good stability in this solvent .

4-(Trifluoromethyl)phenylmagnesium Chloride (C₇H₄ClF₃Mg)

- Structure : Electron-withdrawing trifluoromethyl (-CF₃) group.

- Reactivity : Reduced nucleophilicity due to the -CF₃ group’s electron-withdrawing effect, making it less reactive toward electrophiles compared to methoxy-substituted analogues .

4-(Methylthio)phenylmagnesium Chloride (C₇H₇ClMgS)

Comparative Data Table

Métodos De Preparación

Starting Material Preparation

The typical precursor is 4-methoxyphenethyl chloride, which is reacted with magnesium metal. The 4-methoxy substituent requires careful handling to avoid side reactions such as ether cleavage or demethylation.

Magnesium Activation and Reaction Setup

- Magnesium form : Activated magnesium turnings are preferred. Activation can be done by washing with dilute acid, drying, and sometimes adding iodine or 1,2-dibromoethane as initiators.

- Solvent : Anhydrous diethyl ether or THF is used. THF is often preferred for its higher boiling point and better solvation.

- Temperature : The reaction is typically initiated at room temperature and may be gently refluxed (around 35-65°C depending on solvent) to complete the reaction.

Reaction Procedure

- Place magnesium turnings in a dry reaction flask under an inert atmosphere.

- Add a small portion of 4-methoxyphenethyl chloride dissolved in ether to initiate the reaction.

- Once the reaction starts (indicated by gentle reflux and disappearance of magnesium), add the remaining halide solution slowly to control exotherm.

- Stir the mixture under reflux for several hours until magnesium is consumed.

Workup and Purification

- The resulting 4-Methoxyphenethylmagnesium chloride solution is typically used directly in situ for further reactions.

- If isolation is needed, the solution is kept under inert atmosphere and low temperature to prevent decomposition.

Comparative Analysis of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Magnesium form | Turnings or granules | Activated by acid wash or initiators |

| Solvent | Anhydrous diethyl ether or THF | THF preferred for higher boiling point |

| Temperature | Room temperature to reflux (35-65°C) | Controlled to avoid side reactions |

| Atmosphere | Inert gas (argon or nitrogen) | Moisture and oxygen sensitive |

| Reaction time | Several hours (6-20 h depending on scale) | Reaction may be halted and resumed |

| Initiators | Iodine, 1,2-dibromoethane | To activate magnesium surface |

Research Findings and Optimization Notes

- Reaction control : According to patent literature on similar Grignard reagents (e.g., phenylmagnesium chloride), the reaction between aryl chlorides and magnesium is non-exothermic or mildly exothermic and requires external heating to proceed efficiently. This suggests that for 4-methoxyphenethyl chloride, controlled heating is necessary.

- Solvent choice : The use of ether solvents stabilizes the organomagnesium intermediate. THF's higher boiling point allows better reaction control and higher yields.

- Impurities : Commercial chlorides often contain impurities that can inhibit the reaction; purification or use of high-purity starting materials improves yield.

- Magnesium surface : Even magnesium with oxidized surface can be used if properly activated, which simplifies preparation logistics.

- Reaction monitoring : The reaction progress can be monitored by disappearance of magnesium and sometimes by titration of the Grignard reagent.

Example Preparation Protocol (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Methoxyphenethyl chloride (1.0 equiv) | Dissolved in anhydrous THF |

| 2 | Magnesium turnings (1.2 equiv), activated | Placed in dry flask under argon |

| 3 | Initiator: small iodine crystal or 1,2-dibromoethane | Added to start reaction |

| 4 | Addition of halide solution dropwise | At room temperature with stirring |

| 5 | Reflux for 6-12 hours | Maintain gentle reflux to complete reaction |

| 6 | Reaction mixture: 4-Methoxyphenethylmagnesium chloride solution | Used directly or stored under inert atmosphere |

Q & A

Q. Methodological Considerations :

- Purity Monitoring : Use titration (e.g., Gilman test) to confirm active Mg content .

- Yield Optimization : Excess magnesium (10-20%) and dry solvent preconditioning improve consistency .

How does the reactivity of 4-Methoxyphenethylmagnesium chloride compare to other Grignard reagents in nucleophilic addition reactions?

Advanced Research Question

The methoxy group in 4-Methoxyphenethylmagnesium chloride donates electron density via resonance, enhancing the nucleophilicity of the magnesium-bound carbon compared to non-substituted analogs. Key reactivity differences include:

Q. Experimental Design :

- Competitive Reactions : Compare yields in parallel reactions with benzaldehyde using 4-methoxyphenethylmagnesium chloride vs. phenylmagnesium bromide .

- Kinetic Studies : Monitor reaction progress via in-situ NMR to quantify rate differences .

What advanced spectroscopic and chromatographic techniques are recommended for characterizing 4-Methoxyphenethylmagnesium chloride and its reaction products?

Basic Research Question

- NMR Spectroscopy : Use H and C NMR to confirm structure and assess purity. The methoxy group typically resonates at ~3.8 ppm (H) and 55 ppm (C) .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry identifies byproducts (e.g., hydrolyzed alcohols) and quantifies residual solvent .

- Elemental Analysis : Validate magnesium content (theoretical ~8.7%) to confirm stoichiometry .

Q. Table 1: Key Analytical Parameters

| Technique | Target Data | Reference Standard |

|---|---|---|

| H NMR | Methoxy proton integration | Tetramethylsilane |

| HPLC-MS | Retention time, m/z | Calibrated columns |

| Titration | Active Mg concentration | Gilman test |

How can researchers resolve discrepancies in reported yields of 4-Methoxyphenethylmagnesium chloride in cross-coupling reactions?

Advanced Research Question

Contradictions in yield data often arise from variability in:

Q. Methodological Framework :

Reproduce Conditions : Strictly replicate solvent drying, catalyst loading, and temperature from literature.

Byproduct Analysis : Use GC-MS to identify side products (e.g., biphenyls from homo-coupling) .

Statistical Validation : Apply ANOVA to compare yields across multiple trials under controlled variables .

What methodological considerations are critical for employing 4-Methoxyphenethylmagnesium chloride in air-sensitive syntheses of chiral ligands?

Advanced Research Question

- Schlenk Techniques : Use double-manifold systems for reagent transfer and reaction quenching .

- Low-Temperature Stability : Store the Grignard reagent at -20°C in sealed ampoules to prevent decomposition .

- Chiral Induction : Coordinate with chiral auxiliaries (e.g., sparteine) to control stereochemistry in asymmetric additions .

Q. Case Study :

- Ligand Synthesis : Reaction with (-)-menthyl oxazoline at -78°C yielded a chiral ligand with 92% enantiomeric excess (ee), confirmed by chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.